3-methanesulfonyl-1H-pyrazole
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Overview
Description
3-Methanesulfonyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of a methanesulfonyl group at the 3-position of the pyrazole ring imparts unique chemical and physical properties to this compound. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-1H-pyrazole typically involves the reaction of hydrazine with a suitable carbonyl compound, followed by sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted pyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-Methanesulfonyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This makes the compound a valuable tool in the study of enzyme kinetics and drug design .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: Lacks the methanesulfonyl group, leading to different chemical reactivity and biological activity.
3-Chloro-1H-pyrazole: Contains a chlorine atom instead of a methanesulfonyl group, resulting in different substitution patterns and reactivity.
3-Nitro-1H-pyrazole: The presence of a nitro group imparts different electronic properties and reactivity compared to the methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 3-methanesulfonyl-1H-pyrazole makes it unique in terms of its chemical reactivity and potential biological activity. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, making the compound versatile in synthetic applications .
Properties
CAS No. |
49651-55-0 |
---|---|
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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